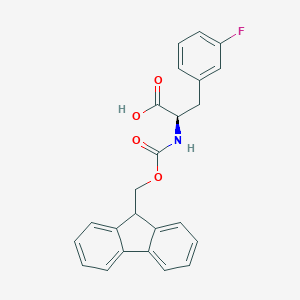

Fmoc-3-fluoro-D-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

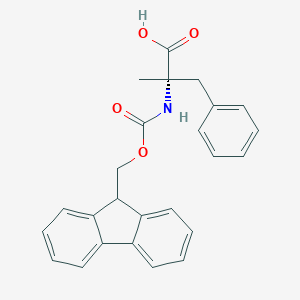

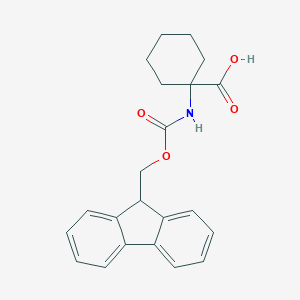

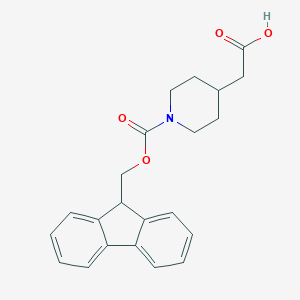

Fmoc-3-fluoro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid . It is a white to off-white powder with a molecular formula of C24H20FNO4 . The molecular weight is 405.4 .

Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It has a density of 1.317g/cm^3 . The melting point is between 150 - 161 °C and the boiling point is 618.1°C at 760 mmHg .Scientific Research Applications

Hydrogel Formation for Tissue Engineering

Fmoc-3-fluoro-D-phenylalanine and its derivatives demonstrate significant potential in the formation of molecular hydrogels. These hydrogels can promote cell adhesion and proliferation, making them useful for tissue engineering applications. The study by Wang et al. (2013) explored the gelation properties of Fmoc-halogenated phenylalanines, including this compound, and synthesized a peptide based on this compound that efficiently supported NIH 3T3 cell adhesion and proliferation in hydrogel form. This indicates the potential of such materials in the biomedical field, especially for tissue engineering and drug delivery systems (Wang et al., 2013).

Self-Assembly and Nanotube Formation

Cation-modified Fmoc-phenylalanine derivatives, including those related to this compound, have shown the ability to self-assemble into hydrogel networks and form novel nanotube structures at higher concentrations. This unique self-assembly behavior, which does not require pH adjustment or organic cosolvents, provides a valuable insight into the development of new materials for various applications, including biomedical engineering and nanotechnology (Rajbhandary et al., 2017).

Antibacterial Composite Materials

The incorporation of Fmoc-pentafluoro-l-phenylalanine-OH nanoassemblies into resin-based composites has shown significant antibacterial capabilities, suggesting a new approach for enhancing composite materials with intrinsic antibacterial properties. This method does not compromise the mechanical and optical properties of the composites, opening new avenues for the design and development of biomedical materials with enhanced functionality (Schnaider et al., 2019).

Improved Antibacterial Properties with Silver Ions

The combination of Fmoc-F-based supramolecular hydrogels with silver ions has shown to effectively enhance antibacterial properties against both Gram-positive and Gram-negative bacteria. This strategy of incorporating silver ions into Fmoc-F-based hydrogels represents a promising direction for developing effective antibacterial applications, showcasing the versatility of this compound derivatives in creating biocompatible and potent antimicrobial materials (Zhao et al., 2021).

Self-Assembly and Hydrogelation Promoted by Fluorinated Derivatives

Research on fluorinated Fmoc-Phe derivatives, including this compound, highlights their efficient self-assembly into fibrils that form hydrogel networks in aqueous solutions. These studies provide a deeper understanding of the role of fluorination in promoting self-assembly and hydrogelation, which is critical for the development of novel low molecular weight hydrogelators for biomedical applications (Ryan et al., 2011).

Mechanism of Action

- Changes : The gelation process involves factors like Fmoc-F covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions .

- Antimicrobial Activity : FmocF exhibits weak antibacterial activity against Gram-positive bacteria, including MRSA, due to its inability to cross the bacterial membrane .

- Downstream Effects : The hydrogel’s structure influences drug release kinetics and tissue regeneration .

- Cellular Effects : The hydrogel interacts with cells, influencing tissue regeneration and drug delivery .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Fmoc-3-fluoro-D-phenylalanine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Fmoc-3-fluoro-D-phenylalanine plays a significant role in biochemical reactions, particularly in the formation of hydrogels . The Fmoc group, phenylalanine covalent linkage, and the flexibility of the phenylalanine side chain, along with pH and buffer ions, contribute to the self-assembly of this compound into gel formation . This process involves a collective action of different non-covalent interactions .

Cellular Effects

This compound has been found to exhibit antibacterial activity against Gram-positive bacteria . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, this compound triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form hydrogels through self-assembly . This process is governed by the Fmoc group, phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions . The collective action of different non-covalent interactions plays a role in making this compound hydrogel .

Temporal Effects in Laboratory Settings

It is known that the hydrogel formation of this compound is influenced by physical and thermal stimuli .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, it has been shown that Fmoc-phenylalanine reduces bacterial load both in vitro and in skin wound infections of mice .

properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSDVARCJDOADL-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

198545-72-1 |

Source

|

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198545-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.